molecular formula C21H32N4O3 B14231649 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL CAS No. 823787-40-2

1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL

Cat. No.: B14231649
CAS No.: 823787-40-2
M. Wt: 388.5 g/mol
InChI Key: AFXCRAVMFDKFBG-UHFFFAOYSA-N
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Description

1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures high yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL involves its interaction with specific molecular targets. The hydroxyl and amine groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is unique due to its specific arrangement of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research fields.

Properties

CAS No.

823787-40-2

Molecular Formula

C21H32N4O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[2-[[2-hydroxy-3-[2-[(2-hydroxyphenyl)methylamino]ethylamino]propyl]amino]ethylamino]methyl]phenol

InChI

InChI=1S/C21H32N4O3/c26-19(15-24-11-9-22-13-17-5-1-3-7-20(17)27)16-25-12-10-23-14-18-6-2-4-8-21(18)28/h1-8,19,22-28H,9-16H2

InChI Key

AFXCRAVMFDKFBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC(CNCCNCC2=CC=CC=C2O)O)O

Origin of Product

United States

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